Piperazin-1-yl-m-tolyl-methanone hydrochloride

Serotonin Receptor 5-HT1A CNS Pharmacology

Researchers screening against serotonergic or sigma receptors require inactive analogs to confirm target specificity. Common benzylpiperazines exhibit nanomolar CNS activity, causing false positives. Piperazin-1-yl-m-tolyl-methanone HCl (PMTM·HCl) solves this: - Benzoylpiperazine class: Inactive at 5-HT1A/5-HT2 (Ki >10,000 nM) and sigma sites - m-Toluoyl substituent matches distinct electronic profile for SAR comparators - LogP ~2.1, HCl salt: Optimal CNS physchem for fragment libraries - Free secondary amine: Functionalizable intermediate for focused library synthesis

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
CAS No. 100940-01-0
Cat. No. B177000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazin-1-yl-m-tolyl-methanone hydrochloride
CAS100940-01-0
SynonymsPIPERAZIN-1-YL-M-TOLYL-METHANONE HYDROCHLORIDE
Molecular FormulaC12H17ClN2O
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCNCC2.Cl
InChIInChI=1S/C12H16N2O.ClH/c1-10-3-2-4-11(9-10)12(15)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H
InChIKeyWAHPDTVFZNYJNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazin-1-yl-m-tolyl-methanone hydrochloride: Benzoylpiperazine Scaffold Overview


Piperazin-1-yl-m-tolyl-methanone hydrochloride (PMTM·HCl; CAS 100940-01-0) is an arylpiperazine derivative belonging to the benzoylpiperazine subclass. Structurally, it features a piperazine ring N-substituted with a 3-methylbenzoyl (m-toluoyl) carbonyl group, and is supplied as a white crystalline hydrochloride salt [1]. Its logP of ~2.1 and melting point of 228–230 °C provide favorable physicochemical characteristics for small-molecule library design, differentiating it from the more commonly encountered benzylpiperazine analogs [2][3]. Benzoylpiperazines are notably under-evaluated relative to their benzyl counterparts in CNS pharmacology, and the m-toluoyl substituent introduces a distinct electronic and steric profile compared to the unsubstituted benzoyl analog (BNZP), making this compound a valuable comparator in structure–activity relationship (SAR) campaigns [1].

Piperazin-1-yl-m-tolyl-methanone hydrochloride: Generic Substitution Pitfalls


Piperazine derivatives constitute a large and structurally diverse family, yet their biological activity is highly sensitive to the nature and position of the N-substituent. Benzoylpiperazines like PMTM·HCl are functionally distinct from their benzylpiperazine isosteres; while benzylpiperazines often engage serotonin (5-HT) and sigma receptors with nanomolar affinity, the benzoyl series is essentially inactive at native 5-HT binding sites [1]. This critical pharmacological difference means that substituting PMTM·HCl with a generic benzylpiperazine would introduce substantial off-target CNS activity, compromising assay specificity and leading to false-positive results. Additionally, the m-toluoyl group present in PMTM·HCl alters both the compound's lipophilicity and its hydrogen-bonding potential compared to the unsubstituted benzoyl analog (BNZP) or the para-substituted variant, directly influencing solubility and membrane permeability [2]. Researchers procuring a benzoylpiperazine as a negative control or as a synthetic intermediate must therefore match the specific substitution pattern to ensure predictable baseline behavior.

Piperazin-1-yl-m-tolyl-methanone hydrochloride: Head-to-Head Evidence vs. Analogs


5-HT Receptor Selectivity: Benzoylpiperazine vs. Phenylpiperazine

Benzoylpiperazines, including the piperazin-1-yl-m-tolyl-methanone scaffold, are structurally biased away from serotonergic activity. The foundational study by Lyon et al. demonstrates that benzoylpiperazines are essentially inactive at central 5-HT1 and 5-HT2 sites, with Ki values exceeding 10,000 nM, in stark contrast to phenylpiperazines that exhibit nanomolar affinity [1]. While direct assay data for the specific m-tolyl derivative is not published, it is predicted by structural analogy to share this inactivity. This characteristic positions it as a high-confidence negative control for 5-HT receptor screening campaigns.

Serotonin Receptor 5-HT1A CNS Pharmacology

Sigma Receptor Affinity: Null Binder vs. Benzylpiperazine

1-Benzoylpiperazine (the core of the PMTM scaffold) exhibits negligible affinity for sigma receptors (σ-1 and σ-2) with a Ki > 10,000 nM across multiple assays. This contrasts dramatically with 1-benzylpiperazine, which upon N-alkylation can produce ligands with sub-nanomolar σ-1 affinity (e.g., Ki = 0.2 nM) [1]. The m-toluoyl-substituted analog is predicted to maintain this null-binding profile, making it a structurally matched negative control for sigma receptor pharmacology.

Sigma Receptor Sigma-1 Sigma-2 CNS

m-Toluoyl Substitution: Physicochemical Advantage over BNZP

The m-toluoyl substituent on piperazin-1-yl-m-tolyl-methanone hydrochloride confers a logP of approximately 2.1 and a sharp melting point of 228–230 °C, indicating a well-defined crystalline salt form . In comparison, the unsubstituted 1-benzoylpiperazine (BNZP) has a lower calculated logP of ~1.4 and a melting point of 173-175°C . The higher lipophilicity suggests improved passive membrane permeability, while the higher melting point implies greater lattice stability and potentially superior long-term storage characteristics.

Lipophilicity LogP Crystallinity Physicochemical Property

Hydrochloride Salt Form: Aqueous Solubility Benefit

As a hydrochloride salt, piperazin-1-yl-m-tolyl-methanone (PMTM·HCl) is described as soluble in water, whereas the free base form is significantly less soluble and requires organic co-solvents for dissolution . This is a direct consequence of the salt formation, which imparts ionic character to the molecule. The enhanced solubility is particularly advantageous for in vitro assays performed in aqueous buffers, reducing the need for DMSO or other solvents that can interfere with biological readouts.

Solubility Formulation Salt Form Hydrochloride

Synthetic Utility: N-Alkylation Diversification Handle

The secondary amine of the piperazine ring in PMTM·HCl is a robust nucleophilic handle for diversification via N-alkylation, acylation, or sulfonylation. This contrasts with the fully substituted analogs, such as (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride, where the amine is already blocked . This synthetic utility enables rapid library generation for SAR exploration, making PMTM·HCl a more cost-effective and versatile building block.

Synthetic Chemistry Medicinal Chemistry Fragment-Based Drug Discovery

Piperazin-1-yl-m-tolyl-methanone hydrochloride: Validated Applications


Serotonergic Negative Control in Binding Assays

For CNS programs screening against 5-HT1A or 5-HT2 receptor panels, PMTM·HCl serves as an ideal negative control due to the demonstrated inactivity of the benzoylpiperazine class at serotonergic sites [1]. Its use ensures that observed activity in test compounds is not due to nonspecific piperazine-related binding.

Sigma Receptor-Null Benchmark

Based on the class-level evidence that 1-benzoylpiperazine is devoid of sigma receptor affinity (Ki > 10,000 nM) [1], PMTM·HCl can be utilized as a sigma-null comparator. This is particularly valuable when profiling novel sigma ligands to confirm that pharmacological effects are target-specific.

CNS Library Design: Lipophilicity and Solubility Optimization

With a logP of ~2.1 and water-soluble hydrochloride salt form, this compound exhibits a physicochemical profile within the optimal range for CNS penetration [1]. It can be strategically incorporated into fragment-based libraries aiming to balance solubility and permeability.

Versatile Intermediate for Focused Library Synthesis

The free secondary amine on the piperazine ring makes PMTM·HCl a highly functionalizable intermediate [1]. Medicinal chemistry teams can use it as a common precursor to rapidly generate focused libraries of N-substituted m-toluoyl-piperazines for SAR studies without investing in multiple distinct starting materials.

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